2-[4-Chloro(phenylsulfonyl)anilino]acetic acid
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Overview
Description
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . This compound is known for its unique structure, which includes a chloro-substituted phenylsulfonyl group attached to an anilinoacetic acid moiety. It is primarily used in proteomics research and has various applications in scientific research .
Scientific Research Applications
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form 4-chlorophenylsulfonylaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Comparison with Similar Compounds
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid can be compared with other similar compounds, such as:
2-[4-Bromo(phenylsulfonyl)anilino]acetic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
2-[4-Methyl(phenylsulfonyl)anilino]acetic acid: The presence of a methyl group instead of a chloro group can lead to differences in chemical properties and applications.
2-[4-Nitro(phenylsulfonyl)anilino]acetic acid:
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSNNGAGBNQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327022 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-41-8 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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